Mouse Pharmacokinetics: TVB-3166 Occupies Intermediate Position Between TVB-3664 (Best) and TVB-2640 (Poor)
In a head-to-head comparative characterization of three 3-V Biosciences FASN inhibitors, TVB-3166 was rated 'Good' for mouse pharmacokinetics, positioning it between TVB-3664 ('Best') and TVB-2640/denifanstat ('Poor') [1]. At an oral dose of 100 mg/kg, TVB-3166 achieved plasma and tumor concentrations of approximately 7 µM and 2.9 µM, respectively [2]. This pharmacokinetic stratification has direct implications for experimental design: TVB-3664 provides superior mouse exposure for efficacy studies requiring high sustained drug levels, while TVB-2640's poor mouse PK necessitates alternative models for translational work [1]. TVB-3166 represents a balanced option for investigators requiring adequate but not maximal mouse exposure.
| Evidence Dimension | Mouse pharmacokinetics rating |
|---|---|
| Target Compound Data | Good (TVB-3166) |
| Comparator Or Baseline | TVB-3664: Best; TVB-2640: Poor |
| Quantified Difference | TVB-3166 ranks intermediate between Best and Poor ratings |
| Conditions | Comparative characterization across multiple in vivo mouse models as summarized in O'Farrell et al. 2022, Table 1 |
Why This Matters
Investigators designing mouse efficacy studies must select the FASN inhibitor with PK properties matched to their specific model requirements—TVB-3166 provides adequate exposure for moderate-duration studies without the suboptimal mouse PK of clinical candidate TVB-2640.
- [1] O'Farrell M, Duke G, Crowley R, et al. Table 1: Characteristics of FASN inhibitors TVB-2640 (denifanstat), TVB-3664 and TVB-3166. Sci Rep. 2022;12:15661. View Source
- [2] TargetMol. TVB-3166 Product Page: Pharmacokinetic Data. View Source
